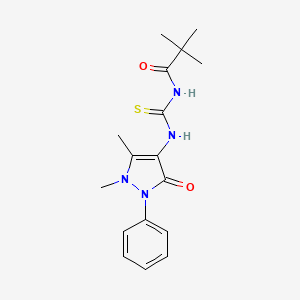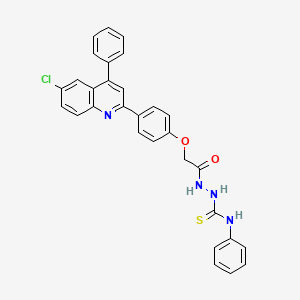
2-(2-(4-(6-chloro-4-phenylquinolin-2-yl)phenoxy)acetyl)-N-phenylhydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(4-(6-chloro-4-phenylquinolin-2-yl)phenoxy)acetyl)-N-phenylhydrazinecarbothioamide is a complex organic compound with a molecular formula of C₃₀H₂₃ClN₄O₂S. This compound is known for its unique structure, which includes a quinoline moiety, a phenoxyacetyl group, and a phenylhydrazinecarbothioamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(6-chloro-4-phenylquinolin-2-yl)phenoxy)acetyl)-N-phenylhydrazinecarbothioamide typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Phenoxyacetyl Group: This involves the reaction of phenol with chloroacetic acid in the presence of a base like sodium hydroxide to form phenoxyacetic acid, which is then converted to its acyl chloride derivative using thionyl chloride.
Coupling with Hydrazinecarbothioamide: The final step involves the coupling of the phenoxyacetyl chloride with N-phenylhydrazinecarbothioamide in the presence of a base like triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylhydrazinecarbothioamide moiety, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.
Substitution: The chlorine atom on the quinoline ring can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as sodium amide or thiourea can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for studies on its effects on various biological pathways.
Medicine: Its potential biological activity also makes it a candidate for drug development, particularly in the search for new treatments for diseases like cancer or infectious diseases.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The exact mechanism of action of 2-(2-(4-(6-chloro-4-phenylquinolin-2-yl)phenoxy)acetyl)-N-phenylhydrazinecarbothioamide is not well-documented. based on its structure, it is likely to interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The quinoline moiety, in particular, is known to interact with DNA and proteins, suggesting potential mechanisms involving the inhibition of DNA replication or protein function.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(6-chloroquinolin-2-yl)phenoxy]acetyl}-N-phenylhydrazinecarbothioamide: Similar structure but lacks the phenyl group on the quinoline ring.
2-{[4-(4-phenylquinolin-2-yl)phenoxy]acetyl}-N-phenylhydrazinecarbothioamide: Similar structure but lacks the chlorine atom on the quinoline ring.
2-{[4-(6-chloro-4-phenylquinolin-2-yl)phenoxy]acetyl}-N-methylhydrazinecarbothioamide: Similar structure but has a methyl group instead of a phenyl group on the hydrazinecarbothioamide moiety.
Uniqueness
The presence of both the chlorine atom and the phenyl group on the quinoline ring, along with the phenylhydrazinecarbothioamide moiety, makes 2-(2-(4-(6-chloro-4-phenylquinolin-2-yl)phenoxy)acetyl)-N-phenylhydrazinecarbothioamide unique. These structural features may contribute to its specific chemical reactivity and potential biological activity, distinguishing it from similar compounds.
Properties
IUPAC Name |
1-[[2-[4-(6-chloro-4-phenylquinolin-2-yl)phenoxy]acetyl]amino]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23ClN4O2S/c31-22-13-16-27-26(17-22)25(20-7-3-1-4-8-20)18-28(33-27)21-11-14-24(15-12-21)37-19-29(36)34-35-30(38)32-23-9-5-2-6-10-23/h1-18H,19H2,(H,34,36)(H2,32,35,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFLTPJNPGEFGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)OCC(=O)NNC(=S)NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({[(4-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZAMIDE](/img/structure/B2816112.png)
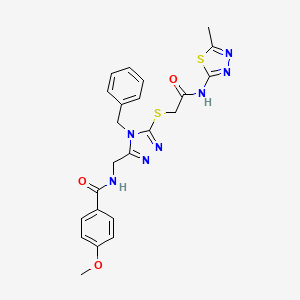
![N-(4-acetamidophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2816115.png)
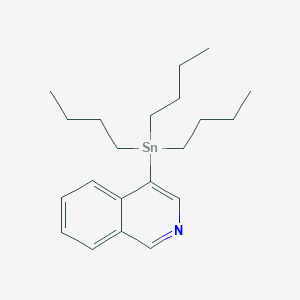
![N-(8H-indeno[1,2-d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2816118.png)

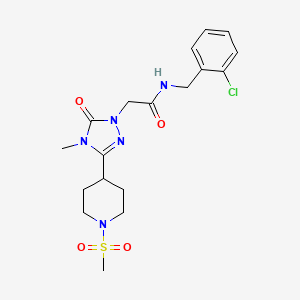
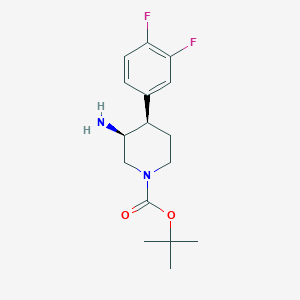
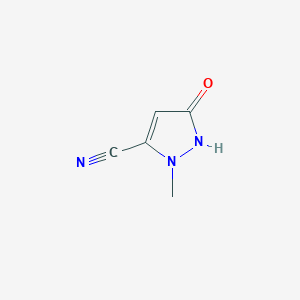
![4-oxa-9-azatricyclo[5.3.0.02,6]decane](/img/structure/B2816127.png)

![N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)isonicotinamide](/img/structure/B2816129.png)
![N'-(3,5-dimethylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2816130.png)
